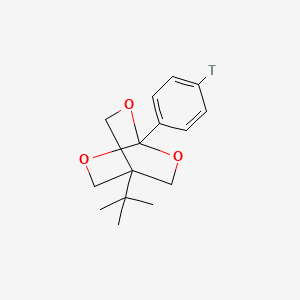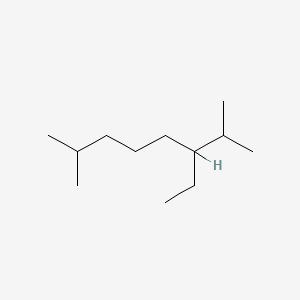
3-Ethyl-2,7-dimethyloctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-2,7-dimethyloctane is an alkane.
Wissenschaftliche Forschungsanwendungen
1. Combustion and Fuel Studies
A study by Li et al. (2015) focused on the ignition delay time measurements in 2,7-dimethyloctane/air mixtures behind reflected shock waves. This research is significant for understanding the combustion behavior of high molecular weight iso-paraffinic molecules found in conventional petroleum and alternative hydrocarbon fuels. The study covers a range of temperatures and pressures and observes negative temperature coefficient behavior near 800 K, providing insights into the ignition characteristics of compounds like 3-Ethyl-2,7-dimethyloctane (Li et al., 2015).
2. Chemical Synthesis and Reactions
Research by Man, Hook, and Harper (2005) investigates the substitution reaction of (R)-3-chloro-3,7-dimethyloctane with methanol or benzyl alcohol. This study provides valuable information on the kinetics of such reactions, which is relevant to understanding the behavior of related compounds like 3-Ethyl-2,7-dimethyloctane in various chemical environments (Man, Hook, & Harper, 2005).
3. Polymer and Materials Science
Several studies explore the use of dimethyloctane derivatives in polymer science. Santos et al. (2001) discuss the copolymerization of ethylene with dimethylocta dienes using various catalytic systems. These findings are applicable to the development of new materials and plastics using derivatives like 3-Ethyl-2,7-dimethyloctane (Santos et al., 2001). Similarly, Lopes et al. (2004) and Santos et al. (2002) provide insights into the copolymerization processes involving dimethyloctane derivatives, offering potential applications in creating diverse polymeric materials (Lopes et al., 2004); (Santos et al., 2002).
4. Bioconjugation Research
Totaro et al. (2016) conducted a systematic investigation of bioconjugation reactions involving carboxylated peptides, which is relevant to medical research. Although not directly studying 3-Ethyl-2,7-dimethyloctane, this research provides a context for understanding how similar compounds might behave in bioconjugation processes (Totaro et al., 2016).
5. Environmental and Green Chemistry Applications
Meddad et al. (2001) describe the solvent-free synthesis of new acrylates and pyrazolones, showcasing a move towards more eco-friendly chemical processes. This research underscores the potential for using compounds like 3-Ethyl-2,7-dimethyloctane in green chemistry applications (Meddad et al., 2001).
Eigenschaften
CAS-Nummer |
62183-55-5 |
|---|---|
Produktname |
3-Ethyl-2,7-dimethyloctane |
Molekularformel |
C12H26 |
Molekulargewicht |
170.33 g/mol |
IUPAC-Name |
3-ethyl-2,7-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-12(11(4)5)9-7-8-10(2)3/h10-12H,6-9H2,1-5H3 |
InChI-Schlüssel |
XEMFRSYZKNPRTA-UHFFFAOYSA-N |
SMILES |
CCC(CCCC(C)C)C(C)C |
Kanonische SMILES |
CCC(CCCC(C)C)C(C)C |
Synonyme |
3-ethyl-2,7-dimethyl octane 3-ethyl-2,7-dimethyloctane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



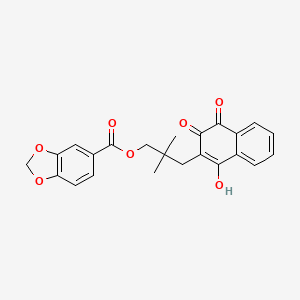
![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1209388.png)
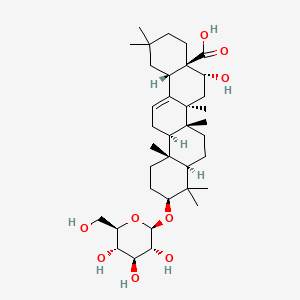
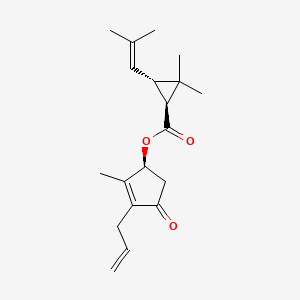
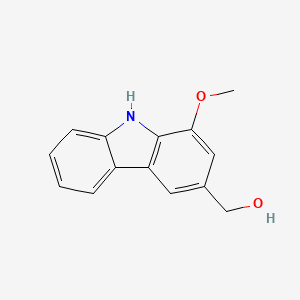
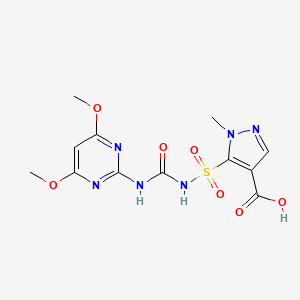
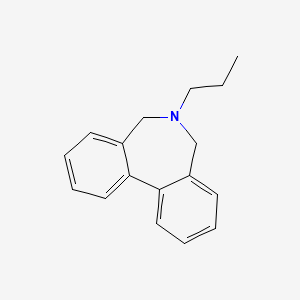
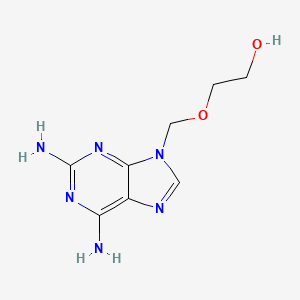
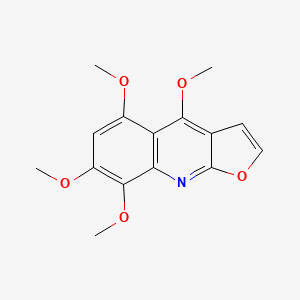
![17-hydroxy-10,13-dimethylspiro[2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-6,1'-cyclopropane]-3-one](/img/structure/B1209399.png)
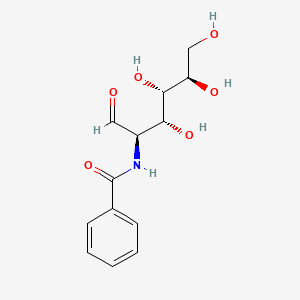
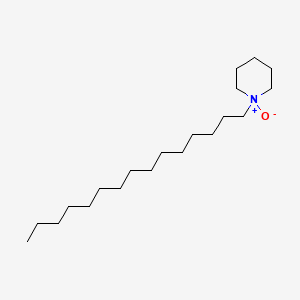
![Benzenesulfonic acid,3,4-dimethoxy-, 2-[(1-oxido-2-pyridinyl)methylene]hydrazide](/img/structure/B1209404.png)
